Amycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

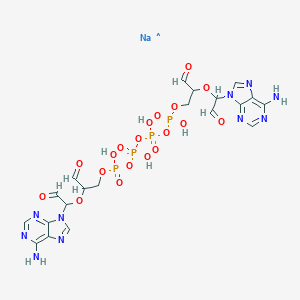

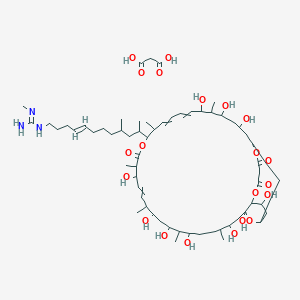

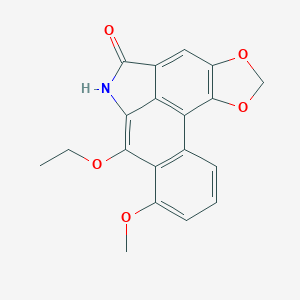

Amycin A is a naturally occurring compound that belongs to the macrolide family of antibiotics. It is derived from the fermentation of Streptomyces species and has been used in the treatment of various bacterial infections. Amycin A has gained significant attention in the scientific community due to its potent antimicrobial activity and unique chemical structure.

Aplicaciones Científicas De Investigación

Amycin A has been extensively studied for its antimicrobial activity against various bacterial strains. It has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. In addition, Amycin A has shown activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.

Mecanismo De Acción

Amycin A exerts its antimicrobial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial growth and proliferation.

Efectos Bioquímicos Y Fisiológicos

Amycin A has been shown to have various biochemical and physiological effects on bacterial cells. It has been reported to induce the formation of abnormal ribosomes, leading to the accumulation of incomplete proteins and ultimately, cell death. In addition, Amycin A has been shown to disrupt bacterial membrane integrity and increase membrane permeability, leading to the leakage of intracellular components.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Amycin A in lab experiments is its potent antimicrobial activity against various bacterial strains. This makes it a useful tool for studying bacterial growth and proliferation. However, one of the limitations of using Amycin A is its potential toxicity to eukaryotic cells. Therefore, it is important to use appropriate concentrations and exposure times to avoid unwanted effects.

Direcciones Futuras

There are several future directions for research on Amycin A. One area of interest is the development of new derivatives with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of Amycin A on bacterial cells, including the identification of specific binding sites on the ribosome. Finally, there is potential for the use of Amycin A in combination with other antibiotics to enhance their efficacy and overcome antibiotic resistance.

Conclusion

Amycin A is a naturally occurring compound with potent antimicrobial activity against various bacterial strains. It is synthesized through the fermentation of Streptomyces species and has been extensively studied for its mechanism of action and biochemical effects on bacterial cells. While it has limitations for lab experiments, it remains a valuable tool for studying bacterial growth and proliferation. Future research on Amycin A holds promise for the development of new antibiotics and the enhancement of current treatments.

Métodos De Síntesis

Amycin A is synthesized through the fermentation of Streptomyces species. The process involves the cultivation of the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. The yield and purity of Amycin A depend on various factors, including the type of Streptomyces species used, fermentation conditions, and purification techniques.

Propiedades

Número CAS |

116296-63-0 |

|---|---|

Nombre del producto |

Amycin A |

Fórmula molecular |

C62H105N3O21 |

Peso molecular |

1228.5 g/mol |

Nombre IUPAC |

1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid |

InChI |

InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?; |

Clave InChI |

BCCVNXUXNINSSO-UMZWVIILSA-N |

SMILES isomérico |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |

SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |

SMILES canónico |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |

Sinónimos |

amycin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)